Diisopropyl (S-(R*,R*))-tartrate

Catalog No.
S750555
CAS No.
62961-64-2
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl (S-(R*,R*))-tartrate

CAS Number

62961-64-2

Product Name

Diisopropyl (S-(R*,R*))-tartrate

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1

InChI Key

XEBCWEDRGPSHQH-YUMQZZPRSA-N

SMILES

Array

Synonyms

(2S,3S)-2,3-Dihydroxy-butanedioic Acid 1,4-Bis(1-methylethyl) Ester;(2S,3S)-2,3-Dihydroxy-butanedioic Acid Bis(1-methylethyl) Ester; [S-(R*,R*)]-2,3-Dihydroxy-butanedioic Acid Bis(1-methylethyl) Ester; (-)-DIPT; (2S,3S)-Diisopropyl tartrate; D-(-)-T

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O

The exact mass of the compound Diisopropyl d-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Diisopropyl D-tartrate (D-DIPT), CAS 62961-64-2, is a chiral diester primarily used as a ligand in titanium-catalyzed asymmetric epoxidation, most notably the Sharpless Asymmetric Epoxidation (SAE). In this capacity, it complexes with a titanium(IV) alkoxide source to form a chiral catalyst that converts prochiral allylic alcohols into enantioenriched 2,3-epoxy alcohols. These epoxy alcohol products are highly valuable, versatile intermediates for the synthesis of pharmaceuticals and complex natural products. The selection of the D-(-) enantiomer of diisopropyl tartrate is a critical, deliberate choice that directly determines the absolute stereochemistry of the final epoxide product.

Substituting (-)-Diisopropyl D-tartrate (D-DIPT) is not a straightforward cost- or availability-based decision due to non-negotiable impacts on reaction outcomes. Replacing it with its enantiomer, (+)-Diisopropyl L-tartrate (L-DIPT), will invert the stereochemistry of the product, leading to the synthesis of the incorrect molecule. Furthermore, substitution with the less sterically hindered analogue, (-)-Diethyl D-tartrate (D-DET), can alter both reaction yield and enantioselectivity, as the bulk of the tartrate ester group is a key factor in the catalyst's performance and is often substrate-dependent. Therefore, D-DIPT is specified in protocols where its unique steric profile provides a quantifiable advantage in selectivity or yield, making direct substitution a significant process risk.

Absolute Stereochemical Control: Accessing a Specific Product Enantiomer

The primary procurement driver for (-)-Diisopropyl D-tartrate (D-DIPT) over its enantiomer, (+)-L-DIPT, is its role in absolute stereocontrol. In the Sharpless Asymmetric Epoxidation, the choice of tartrate enantiomer dictates which face of the allylic alcohol double bond is epoxidized. Using the established mnemonic, D-(-)-tartrate esters direct oxygen delivery to one face of the substrate, while L-(+)-tartrate esters direct it to the opposite face. This provides a predictable and reliable method to synthesize a specific, desired product enantiomer, making the two ligands fundamentally non-interchangeable.

Evidence DimensionStereochemical Outcome
Target Compound DataForms one specific product enantiomer (e.g., attacks 'si' face)
Comparator Or Baseline(+)-Diisopropyl L-tartrate: Forms the opposite product enantiomer (e.g., attacks 're' face)
Quantified DifferenceQualitatively opposite; produces the enantiomer of the comparator's product.
ConditionsSharpless Asymmetric Epoxidation using Ti(O-iPr)4 and t-BuOOH.

For any stereospecific synthesis, selecting the correct tartrate enantiomer is a mandatory, non-negotiable requirement to produce the target molecule.

Superior Performance in Kinetic Resolutions and with Specific Substrates vs. Diethyl Tartrate

While both diisopropyl tartrate (DIPT) and diethyl tartrate (DET) are effective ligands, the increased steric bulk of DIPT's isopropyl groups provides a measurable performance advantage in specific applications. DIPT is generally favored for the kinetic resolution of secondary allylic alcohols, where it can lead to higher selectivity. In a direct comparison of ligands for the epoxidation of the parent substrate, allyl alcohol, DIPT provides a higher yield than DET. Conversely, for some (E)-allylic alcohols, DET may give higher enantiomeric excess (ee). This demonstrates that DIPT is not simply a generic substitute but is chosen for optimized, substrate-specific performance.

Evidence DimensionReaction Yield & Selectivity
Target Compound DataHigher yield for allyl alcohol; often higher selectivity in kinetic resolutions of secondary allylic alcohols.
Comparator Or Baseline(-)-Diethyl D-tartrate (D-DET): Lower yield for allyl alcohol; may give higher ee for certain (E)-allylic alcohols.
Quantified DifferenceQualitative but documented preference and yield differences based on substrate class.
ConditionsSharpless Asymmetric Epoxidation conditions.

This allows a buyer to select D-DIPT to maximize yield or selectivity for specific, high-value transformations where D-DET is known to be less effective.

Precursor Purity and Stoichiometry: A Critical Factor for Reproducibility

The titanium-tartrate catalyst is highly sensitive to process conditions, making the purity and consistency of the D-DIPT ligand critical for reproducibility. The catalyst is deactivated by water, which hydrolyzes the titanium(IV) isopropoxide precursor to inactive oxides, necessitating anhydrous conditions. Furthermore, the stoichiometry is crucial; an excess of the tartrate ligand relative to titanium can inhibit reactivity by forming an inert Ti(tartrate)2 complex. Procuring D-DIPT with certified high purity (e.g., ≥99% ee) and low water content is essential to prevent catalyst deactivation, ensure predictable reaction rates, and achieve consistent batch-to-batch enantioselectivity.

Evidence DimensionReaction Reproducibility
Target Compound DataHigh-purity (e.g., ≥99% ee, low water content) D-DIPT enables consistent catalytic activity and high enantioselectivity.
Comparator Or BaselineLower-purity or technical-grade material: Risk of inconsistent activity, lower yields, and reduced enantioselectivity due to water content or presence of inhibiting impurities.
Quantified DifferenceNot quantified in a single head-to-head study, but mechanistic understanding strongly implies a high impact on reproducibility.
ConditionsIn-situ formation of the Sharpless epoxidation catalyst.

For process scale-up or regulated manufacturing (e.g., GMP), using a high-purity, well-characterized ligand is a key risk-mitigation step to ensure process robustness and avoid costly batch failures.

Processability Advantage: Liquid Form for Simplified Handling and Dosing

As a liquid at room temperature with a density of approximately 1.119 g/mL, (-)-Diisopropyl D-tartrate offers significant handling and processability advantages over solid chiral ligands. Its liquid state simplifies transfer and allows for precise, automated dosing by volume in a manufacturing or high-throughput laboratory setting. This avoids challenges associated with handling fine powders, such as static, dust, and the need for more complex solid-dosing systems, thereby improving operational efficiency and safety.

Evidence DimensionPhysical Form & Handling
Target Compound DataLiquid at standard temperature and pressure.
Comparator Or BaselineSolid chiral ligands (e.g., TADDOL, certain BINAP derivatives).
Quantified DifferenceQualitative difference in handling protocols (volumetric vs. gravimetric dosing).
ConditionsStandard laboratory or industrial process conditions.

This simplifies integration into automated or large-scale workflows, reducing processing time and potential handling errors associated with solid reagents.

Mandatory Choice for Synthesizing Specific Chiral Epoxy Alcohol Intermediates

This compound is the correct choice when a synthetic plan requires the specific enantiomer of an epoxy alcohol that is generated by oxygen delivery to the 'si' face (using the Sharpless mnemonic) of a prochiral allylic alcohol. Its use is non-negotiable when the downstream chemistry depends on this exact stereoisomer.

Optimized Kinetic Resolution of Racemic Secondary Allylic Alcohols

For the separation of racemic mixtures of secondary allylic alcohols, D-DIPT is frequently the preferred ligand over D-DET. Its greater steric bulk can enhance the rate difference between the two enantiomers, leading to higher enantiomeric excess in the recovered starting material and the epoxidized product.

High-Throughput or Scale-Up of Reproducible Asymmetric Epoxidations

In industrial or automated settings where process robustness is critical, the procurement of high-purity, low-water-content D-DIPT is justified. Its liquid form simplifies automated dosing, and its high purity minimizes the risk of batch failure from catalyst deactivation, ensuring predictable and consistent results.

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

234.11033829 Da

Monoisotopic Mass

234.11033829 Da

Heavy Atom Count

16

UNII

NR56L58SBQ

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62961-64-2

Wikipedia

Diisopropyl D-tartrate

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-: ACTIVE

Dates

Last modified: 08-15-2023
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

Explore Compound Types